molecular formula C18H18N4O2 B2794395 N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide CAS No. 878733-82-5

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

Cat. No. B2794395
CAS RN: 878733-82-5
M. Wt: 322.368
InChI Key: XELMGLHYFHOFHI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide selectively inhibits the activity of EGFR T790M mutation by binding to the ATP-binding pocket of the kinase domain, leading to the suppression of downstream signaling pathways, such as PI3K/AKT and MEK/ERK (Cross et al., 2015). This results in the inhibition of cell proliferation and induction of apoptosis in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been shown to have potent antitumor activity in NSCLC cells with EGFR T790M mutation, both in vitro and in vivo (Cross et al., 2015). In clinical trials, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has demonstrated significant efficacy in terms of overall response rate, progression-free survival, and overall survival in NSCLC patients with EGFR T790M mutation (Mok et al., 2017). Moreover, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has shown favorable safety and tolerability profiles, with a low incidence of severe adverse events (Mok et al., 2017).

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide in lab experiments include its high potency and selectivity against EGFR T790M mutation, which allows for accurate evaluation of the efficacy of targeted therapy. However, the limitations of using N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide in lab experiments include its high cost and limited availability, which may limit its widespread use in research.

Future Directions

For N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide research include investigating its potential in combination with other anticancer agents, exploring the mechanisms of resistance, and developing more affordable and widely available EGFR TKIs.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide involves several steps, including the preparation of 3-methoxyphenylboronic acid, 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and the coupling of these two compounds to form N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide. The detailed synthesis method has been described in the literature (Cross et al., 2015).

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been extensively studied in preclinical and clinical settings. In preclinical studies, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has shown potent and selective activity against EGFR T790M mutation, which is resistant to first-generation and second-generation EGFR TKIs (Cross et al., 2015). In clinical trials, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has demonstrated significant efficacy and safety in NSCLC patients with EGFR T790M mutation (Mok et al., 2017). Moreover, N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide has been investigated in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic potential (Soria et al., 2018).

properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-4-8-15(10-12)22-13(2)17(20-21-22)18(23)19-14-7-5-9-16(11-14)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELMGLHYFHOFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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